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Compound of Interest

Compound Name: (1H-Pyrrole-2-carbonyl)glycine

Cat. No.: B3176204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-
Pyrrole-2-carbonyl)glycine (C₇H₈N₂O₃, M.Wt: 168.15 g/mol ).[1][2] Due to the limited

availability of direct experimental spectra in publicly accessible literature, this document

presents a combination of predicted data, analysis of structurally related compounds, and

detailed, generalized experimental protocols. This information serves as a valuable resource

for the identification, characterization, and quality control of this molecule in research and

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of (1H-
Pyrrole-2-carbonyl)glycine. The expected proton (¹H) and carbon-13 (¹³C) NMR spectra

would reveal distinct signals corresponding to each unique nucleus in the molecule.

Predicted ¹H-NMR Data
The ¹H-NMR spectrum is expected to show signals for the pyrrole ring protons, the glycine

methylene protons, and the N-H protons of both the pyrrole and the amide linkage.
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Proton
Predicted Chemical Shift (δ,

ppm)
Notes

Pyrrole N-H > 10 Broad singlet

Amide N-H ~8.0 - 9.0
Broad singlet or triplet,

coupling to CH₂

Pyrrole H-5 ~6.8 - 7.0 Doublet of doublets or triplet

Pyrrole H-3 ~6.7 - 6.9 Doublet of doublets or triplet

Pyrrole H-4 ~6.0 - 6.2 Doublet of doublets or triplet

Glycine α-CH₂ ~4.0
Doublet, coupling to the amide

N-H[1]

Predicted values are based on spectral data for pyrrole-2-carboxylic acid and general principles

of NMR spectroscopy.[1]

Predicted ¹³C-NMR Data
The ¹³C-NMR spectrum will provide information on the carbon framework of the molecule.

Carbon
Predicted Chemical Shift (δ,

ppm)
Notes

Carboxylic Acid C=O 170 - 180

Amide C=O 160 - 170

Pyrrole C-2 125 - 135

Pyrrole C-5 115 - 125

Pyrrole C-3 110 - 120

Pyrrole C-4 105 - 115

Glycine α-C 40 - 50
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Predicted values are based on the analysis of pyrrole-2-carboxylic acid and glycine derivatives.

[1]

Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of (1H-Pyrrole-2-
carbonyl)glycine.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with appropriate pH adjustment). The

choice of solvent will depend on the solubility of the compound and the desired exchange of

labile protons (N-H, O-H).

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 or 500 MHz

instrument.

¹H-NMR Acquisition:

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Typical spectral width: 0-12 ppm.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C-NMR Acquisition:

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

Typical spectral width: 0-200 ppm.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in (1H-Pyrrole-2-
carbonyl)glycine by measuring the absorption of infrared radiation.
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Predicted IR Absorption Bands
Functional Group Vibrational Mode

Expected

Wavenumber (cm⁻¹)
Intensity

N-H (Pyrrole & Amide) Stretching 3400 - 3200 Medium-Broad[1]

C-H (Pyrrole) Stretching 3150 - 3000 Medium

C=O (Carboxylic Acid) Stretching 1750 - 1700 Strong[1]

C=O (Amide I) Stretching 1680 - 1640 Strong[1]

N-H (Amide II) Bending 1570 - 1515 Medium

C-N Stretching 1400 - 1200 Medium

These predictions are based on established group frequencies and data from analogous

compounds.

Experimental Protocol for IR Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, data is collected over the range of 4000-400 cm⁻¹.
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Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

Predicted Mass Spectrometry Data
Parameter Value Notes

Molecular Formula C₇H₈N₂O₃

Molecular Weight 168.15 g/mol [1][2]

Exact Mass 168.0535 g/mol

Expected Ionization [M+H]⁺ or [M-H]⁻
Depending on the ionization

mode used.

Expected [M+H]⁺ (m/z) 169.0608

Expected [M-H]⁻ (m/z) 167.0462 [1]

N-(pyrrole-2-carboxyl) glycine has been identified as a diagnostic marker in hyperprolinaemia

type II, often analyzed as its trimethylsilyl derivative.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol, acetonitrile, or a water/organic solvent mixture.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

This can be coupled with a separation technique like High-Performance Liquid

Chromatography (HPLC) for LC-MS analysis.[3]

Data Acquisition:
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Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow

rate.

LC-MS: Inject the sample onto an HPLC column for separation before it enters the mass

spectrometer.

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻

ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any significant fragment ions. For HRMS, the measured exact mass can be used to confirm

the elemental composition.

Workflow and Data Integration
The characterization of (1H-Pyrrole-2-carbonyl)glycine relies on the integration of data from

multiple spectroscopic techniques to confirm its identity and purity.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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